molecular formula C17H19NOS B5063324 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

Cat. No. B5063324
M. Wt: 285.4 g/mol
InChI Key: LLMDWTACMMKLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide family, which has been extensively studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacterial and fungal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacterial and fungal species, including drug-resistant strains. In addition, it has been shown to induce apoptosis in cancer cells, potentially leading to the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is its broad-spectrum activity against bacterial and fungal species. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. One area of focus could be the development of new drug delivery systems using this compound. Another potential direction is the investigation of its potential as a treatment for drug-resistant bacterial and fungal infections. Additionally, further research could be conducted to better understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves several steps. The starting material is 2-mercapto-N-(4-methylphenyl)acetamide, which is reacted with 2-chloroethyl isocyanate to form 2-(2-chloroethyl)thio-N-(4-methylphenyl)acetamide. This intermediate is then reacted with 2-methylbenzoyl chloride to yield the final product, 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide.

Scientific Research Applications

2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and anticancer properties. In addition, it has been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-7-9-15(10-8-13)20-12-11-18-17(19)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDWTACMMKLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

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